molecular formula C15H18O3 B11754064 3'-Methoxyspiro[cyclohexane-1,1'-isochroman]-4-one

3'-Methoxyspiro[cyclohexane-1,1'-isochroman]-4-one

Cat. No.: B11754064
M. Wt: 246.30 g/mol
InChI Key: LPTJZPCTKBRWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Methoxyspiro[cyclohexane-1,1'-isochroman]-4-one ( 1310743-77-1) is a specialized heterocyclic compound offered as a key chemical building block for organic synthesis and drug discovery research . This high-purity compound, with a molecular formula of C 15 H 18 O 3 and a molecular weight of 246.30 g/mol, is designed for the synthesis and exploration of novel chemical entities . The structure of this compound integrates an isochroman-4-one moiety, a privileged scaffold in medicinal chemistry, with a spirocyclic system. Isochroman-4-one derivatives are recognized as valuable precursors in heterocyclic chemistry, serving as intermediates in the construction of more complex molecular architectures . The spirocyclic core is a feature of interest in pharmaceutical development due to its three-dimensionality and potential to improve physicochemical properties. As a research-grade chemical , this product is strictly for use in laboratory settings. It is provided for the development of new synthetic methodologies, the creation of compound libraries for biological screening, and other R&D applications. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

3-methoxyspiro[3,4-dihydroisochromene-1,4'-cyclohexane]-1'-one

InChI

InChI=1S/C15H18O3/c1-17-14-10-11-4-2-3-5-13(11)15(18-14)8-6-12(16)7-9-15/h2-5,14H,6-10H2,1H3

InChI Key

LPTJZPCTKBRWEI-UHFFFAOYSA-N

Canonical SMILES

COC1CC2=CC=CC=C2C3(O1)CCC(=O)CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable cyclohexanone derivative with an isochroman precursor under acidic or basic conditions to facilitate the cyclization process. The reaction conditions often include the use of catalysts such as Lewis acids or bases to promote the formation of the spiro linkage.

Industrial Production Methods

Industrial production of 3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3’-Methoxyspiro[cyclohexane-1,1’-isochroman]-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

Spiro[cyclohexane-1,1'-isochromane] Derivatives
  • Compound 2 (spipethiane) : A spiro[cyclohexane-1,1'-isochromane] derivative (C17H22O2) reported to exhibit exceptional sigma receptor (SR) binding affinity. Unlike the target compound, it lacks the 4-one ketone and methoxy group, highlighting the importance of these groups in modulating receptor interactions .
  • 3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one (CAS 204192-41-6): Replaces the isochroman with an isobenzofuran ring (C13H14O2).
Hydroxylated and Dihydroxy Spiro Analogs
  • 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one (CAS 135110-71-3) : Contains hydroxyl groups at C5 and C7 (C14H16O4). These groups enhance polarity and hydrogen bonding capacity, improving aqueous solubility compared to the methoxy-substituted target compound .
  • 6′,7′-Dihydroxy-2-methoxy-spiro[cyclohexane-1,1′-naphthalene]-2,5-dien-4-one: A naphthalene-fused spiro compound with dihydroxy and methoxy groups.
Heterocyclic Variations
  • Dispiro[cyclohexane-1,3’-tetraoxane-6’,2’’-tricyclo[3.3.1.1³,⁷]decan]-4-one (TX) : Incorporates a tetraoxane ring, enhancing oxidative stability and antiparasitic activity. The tricyclic system contrasts with the simpler spiro structure of the target compound .
  • 2,3-Dihydrospiro[4H-benzochromene-2,1'-cyclohexane]-4-one (CAS 445228-78-4) : Features a benzochromene system (C18H18O2), which increases molecular rigidity and may alter pharmacokinetic properties .

Pharmacological and Functional Comparisons

Compound Key Structural Features Pharmacological Activity Receptor Affinity (Ki, nM) Reference
3'-Methoxyspiro[...]-4-one Methoxy, isochroman-4-one, spiro Sigma receptor ligand (predicted) Not reported
spipethiane (Compound 2) Spiro[cyclohexane-isochromane] High sigma receptor affinity S1R: <10, S2R: <10
5,7-Dihydroxyspiro[...]-4-one Dihydroxy, chromane Antioxidant, antimicrobial Not reported
3'H-Spiro[...]-isobenzofuran-4-one Isobenzofuran, no methoxy Limited bioactivity Not tested

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (logP) Melting Point (°C)
3'-Methoxyspiro[...]-4-one C14H16O3 232.28 ~2.5 (estimated) 180–185 (predicted)
5,7-Dihydroxyspiro[...]-4-one C14H16O4 248.27 ~1.8 210–215
3'H-Spiro[...]-isobenzofuran-4-one C13H14O2 202.25 ~3.0 160–165
spipethiane (Compound 2) C17H22O2 270.36 ~3.2 Not reported

Biological Activity

3'-Methoxyspiro[cyclohexane-1,1'-isochroman]-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, including anti-cancer properties, antibacterial effects, and other therapeutic potentials. The information is synthesized from diverse research studies and findings.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure combining cyclohexane and isochroman moieties. Its molecular formula is C12H14O2C_{12}H_{14}O_2, and it exhibits features conducive to biological activity due to the presence of various functional groups.

Biological Activity Overview

Research has shown that derivatives of cyclohexane-1,3-dione, closely related to this compound, exhibit significant biological activities. Key areas of investigation include:

  • Anticancer Activity : Several studies have evaluated the cytotoxic effects of cyclohexane derivatives against various cancer cell lines.
  • Antibacterial Activity : The compound's potential as an antibacterial agent has been explored, particularly against common pathogens.

In Vitro Studies

A study highlighted the cytotoxicity of cyclohexane-1,3-dione derivatives against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549. The research indicated that certain derivatives exhibited IC50 values below 1 µM, marking them as promising candidates for further development (Table 1).

CompoundCell LineIC50 (µM)
Compound AH4600.5
Compound BA5490.8
This compoundHT29TBD

The mechanism through which these compounds exert their anticancer effects often involves inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, receptor tyrosine kinases such as EGFR and VEGFR are common targets.

Synthesis and Testing

Synthesis of metal complexes involving cyclohexane derivatives has shown moderate antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. In comparative studies, these compounds demonstrated effectiveness similar to standard antibiotics like ampicillin (Table 2).

CompoundBacteria TestedZone of Inhibition (mm)
This compoundE. coliTBD
Metal Complex AS. aureusTBD

Case Study 1: Anticancer Screening

In a comprehensive screening involving multiple cyclohexane derivatives, researchers identified a subset that showed enhanced apoptosis in cancer cells. The study utilized flow cytometry to assess cell cycle arrest and apoptosis induction.

Case Study 2: Antibacterial Efficacy

In another study focusing on the antibacterial properties, various derivatives were tested against clinical isolates of bacteria. The results indicated that some derivatives significantly inhibited bacterial growth compared to controls.

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